molecular formula C17H13N3O6S B11680939 3-hydroxy-N'-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide

3-hydroxy-N'-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide

Cat. No.: B11680939
M. Wt: 387.4 g/mol
InChI Key: XITQXHLANSOWGJ-QGMBQPNBSA-N
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Description

3-hydroxy-N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes a benzothiophene core and a nitrophenyl group, contributes to its distinctive chemical and physical properties.

Preparation Methods

The synthesis of 3-hydroxy-N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide typically involves the condensation reaction between 3-hydroxy-1-benzothiophene-2-carbohydrazide and 2-hydroxy-5-methoxy-3-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-hydroxy-N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. Additionally, it can bind to specific proteins, altering their activity and affecting various cellular pathways .

Comparison with Similar Compounds

Similar compounds to 3-hydroxy-N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide include other hydrazones and benzothiophene derivatives. For example:

The uniqueness of 3-hydroxy-N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide lies in its specific combination of functional groups and the presence of the benzothiophene core, which imparts distinct electronic and steric properties to the molecule.

Properties

Molecular Formula

C17H13N3O6S

Molecular Weight

387.4 g/mol

IUPAC Name

3-hydroxy-N-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylideneamino]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H13N3O6S/c1-26-10-6-9(14(21)12(7-10)20(24)25)8-18-19-17(23)16-15(22)11-4-2-3-5-13(11)27-16/h2-8,21-22H,1H3,(H,19,23)/b18-8+

InChI Key

XITQXHLANSOWGJ-QGMBQPNBSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=N/NC(=O)C2=C(C3=CC=CC=C3S2)O

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NNC(=O)C2=C(C3=CC=CC=C3S2)O

Origin of Product

United States

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